Lipophilicity Differential: XLogP3 Comparison Among Bromo-Methyl-Nitrophenol Regioisomers
The XLogP3 of 3-bromo-5-methyl-4-nitrophenol is 2.5, placing it at an intermediate lipophilicity between the two closest isomeric comparators: 2-bromo-6-methyl-4-nitrophenol (XLogP3 = 1.6) and 3-bromo-4-methyl-5-nitrophenol (LogP = 2.89) [1]. The 0.9 log unit difference vs. the 2-bromo-6-methyl isomer corresponds to an approximately 8-fold difference in octanol-water partition coefficient, which directly affects extraction efficiency, chromatographic retention, and passive membrane permeation. The 0.39 log unit difference vs. the 3-bromo-4-methyl isomer reflects the electronic effect of methyl group relocation from position 4 to position 5 relative to the nitro group [1].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 (PubChem computed) |
| Comparator Or Baseline | 2-Bromo-6-methyl-4-nitrophenol: XLogP3 = 1.6; 3-Bromo-4-methyl-5-nitrophenol: LogP = 2.89 |
| Quantified Difference | ΔXLogP3 = +0.9 vs. 2-bromo isomer; ΔLogP = −0.39 vs. 3-bromo-4-methyl isomer |
| Conditions | Computed by XLogP3 3.0 (PubChem) and vendor-reported LogP, respectively; no unified experimental measurement series available |
Why This Matters
Procurement of the correct isomer is essential for reproducible logD-dependent assay outcomes, as an ~8-fold lipophilicity shift from isomeric impurity would confound cell-permeability and protein-binding predictions.
- [1] PubChem Compound Summary CID 86107751 (3-Bromo-5-methyl-4-nitrophenol) and CID 20375412 (2-Bromo-6-methyl-4-nitrophenol). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed May 2026). View Source
